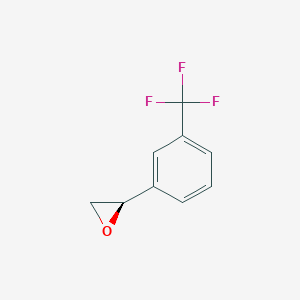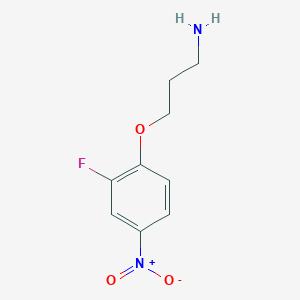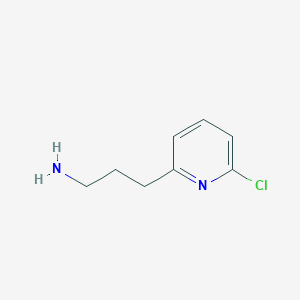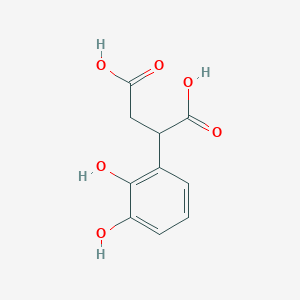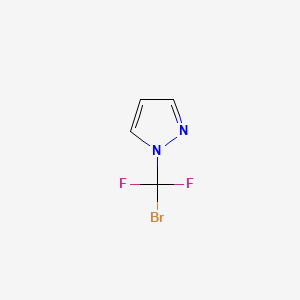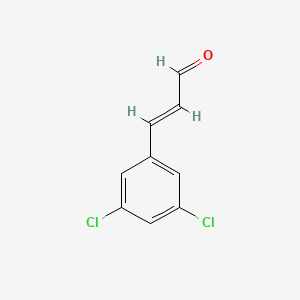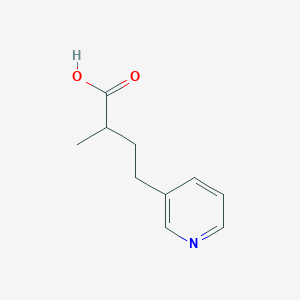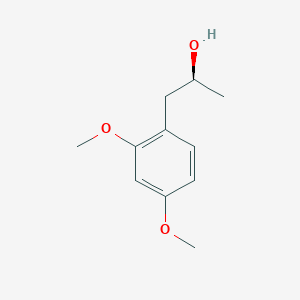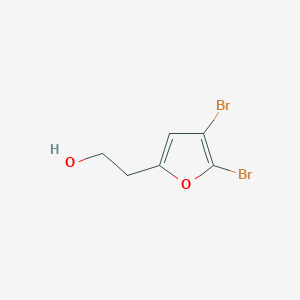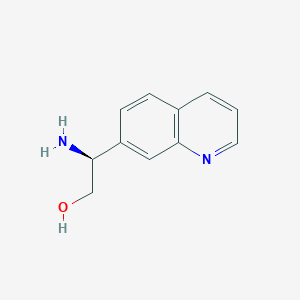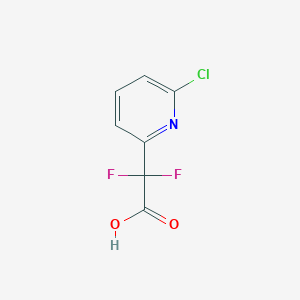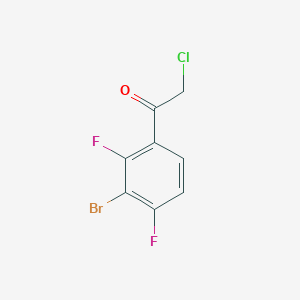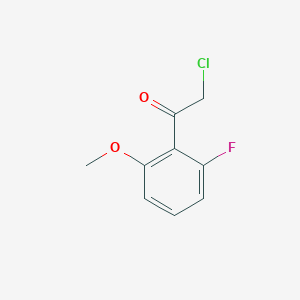![molecular formula C10H24Cl3N3O2 B13590744 3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride typically involves the reaction of 1-(3-aminopropyl)piperazine with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade equipment and reagents. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for probing the function of biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: A similar compound with a methyl group on the piperazine ring.
1,4-Bis(3-aminopropyl)piperazine: Another related compound with two aminopropyl groups attached to the piperazine ring.
Uniqueness
3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H24Cl3N3O2 |
|---|---|
Molecular Weight |
324.7 g/mol |
IUPAC Name |
3-[4-(3-aminopropyl)piperazin-1-yl]propanoic acid;trihydrochloride |
InChI |
InChI=1S/C10H21N3O2.3ClH/c11-3-1-4-12-6-8-13(9-7-12)5-2-10(14)15;;;/h1-9,11H2,(H,14,15);3*1H |
InChI Key |
BTPZSMHZYPMQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN)CCC(=O)O.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


